molecular formula C17H26N2O2 B2603258 Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-7-yl)propyl]carbamate CAS No. 2460750-64-3

Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-7-yl)propyl]carbamate

Cat. No.: B2603258
CAS No.: 2460750-64-3
M. Wt: 290.407
InChI Key: XQEGXVZQPCHNAT-UHFFFAOYSA-N
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Description

“Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-7-yl)propyl]carbamate” is a chemical compound . It is a protected amine . The compound is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C14H20N2O2/c1-14(2,3)18-13(17)16-11-7-6-10-5-4-8-15-12(10)9-11/h6-7,9,15H,4-5,8H2,1-3H3,(H,16,17) . This indicates that the compound has a molecular weight of 248.32 .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 248.32 . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Antimalarial Candidate Development

Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-7-yl)propyl]carbamate derivatives have been explored for their potential in antimalarial drug development. A notable compound, N-tert-butyl isoquine (GSK369796), was designed based on various considerations including chemical structure, toxicology, and pharmacokinetics. It demonstrated excellent activity against Plasmodium falciparum in vitro and rodent malaria parasites in vivo, highlighting the compound's potential as an effective and affordable antimalarial agent for the 21st century (O’Neill et al., 2009).

Synthetic Methodology Development

Research into the synthetic methodologies for tetrahydroisoquinolines has led to the development of novel approaches for creating substituted N-tert-butoxycarbonyl (Boc)-1,2,3,4-tetrahydroisoquinolines. These methods involve lithiation and electrophilic quenching processes, offering pathways to efficiently synthesize these compounds for further study and application (Talk et al., 2016).

Corrosion Inhibition

Compounds based on this compound have been evaluated as corrosion inhibitors for carbon steel in acidic environments. The studies show these organic compounds to be effective in reducing corrosion, with their efficiency attributed to the formation of protective layers on the metal surface through adsorption processes (Faydy et al., 2019).

Pharmaceutical Drug Synthesis

The synthesis of 3-arylsulfonylquinoline derivatives, which have significant pharmaceutical applications, has been achieved through tert-butyl hydroperoxide mediated reactions. This method allows for the efficient formation of complex quinoline structures without the need for metal catalysts, demonstrating the versatility of this compound derivatives in pharmaceutical synthesis (Zhang et al., 2016).

Stroke Treatment Advances

In the field of stroke treatment, tetramethylpyrazine nitrones and quinolylnitrones derived from this compound have shown promise. These compounds exhibit potent thrombolytic activity and free radical scavenging capabilities, making them potential therapeutic agents for cerebral ischemia therapy (Marco-Contelles, 2020).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. As a protected amine, it may be used in the preparation of other compounds .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Properties

IUPAC Name

tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-7-yl)propyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-11-4-6-13-8-9-14-7-5-10-18-15(14)12-13/h8-9,12,18H,4-7,10-11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEGXVZQPCHNAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC1=CC2=C(CCCN2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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